

How to improve the tear strength of Cyanacure-cured polyurethane.

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Compound of Interest

Compound Name: Cyanacure

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Technical Support Center: Cyanacure-Cured Polyurethane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tear strength of **Cyanacure**-cured polyurethane elastomers.

Frequently Asked Questions (FAQs)

Q1: What is **Cyanacure** and how does it affect polyurethane properties?

A1: **Cyanacure** is a trade name for an aromatic amine curing agent, chemically known as 2,2'-(1,2-Ethanediyldis(thio))bisbenzenamine. Amine curatives react with isocyanate groups to form urea linkages, which create strong hydrogen bonds within the polyurethane network. This enhanced intermolecular bonding generally improves mechanical properties such as tensile strength and tear strength.[1] **Cyanacure**-cured polyurethanes are noted to be strong and somewhat more elastic than those cured with other agents like MBCA (MOCA).

Q2: What are the key factors influencing the tear strength of polyurethane elastomers?

A2: The tear strength of polyurethane is a complex property influenced by several factors, including:

- **Crosslink Density:** A higher degree of crosslinking generally leads to increased tear strength.
[2]
- **Hard and Soft Segments:** The ratio and nature of the hard segments (formed by the isocyanate and curative) and soft segments (typically a polyol) are critical. A higher proportion of hard segments can increase tear resistance.[2]
- **Isocyanate (NCO) Index:** The ratio of isocyanate groups to hydroxyl and amine groups in the formulation. A higher NCO index can increase crosslinking and, consequently, tear strength.
[2][3]
- **Curing Conditions:** Time and temperature of the curing and post-curing process significantly impact the final polymer network and its mechanical properties.
- **Additives:** Fillers, plasticizers, and other additives can either enhance or diminish tear strength depending on their nature and concentration.

Q3: How does the isocyanate (NCO) index specifically affect tear strength?

A3: The isocyanate index is a critical parameter in polyurethane formulation. A higher NCO index generally leads to a more cross-linked polymer network, which can enhance tear strength.[2][3] One study on flexible polyurethane foams showed that an isocyanate index of 100 resulted in good tear resistance.[3] However, an excessively high index can lead to brittleness, which might negatively impact tear strength. Therefore, optimizing the NCO index for a specific formulation is crucial.

Q4: What is the role of post-curing in improving tear strength?

A4: Post-curing at an elevated temperature after the initial cure is essential for achieving optimal mechanical properties in polyurethanes. This process allows for the completion of chemical reactions and the development of a more stable and uniform polymer network. Studies have shown that extending the curing time generally improves the mechanical properties of polyurethane elastomers, with properties tending to stabilize after a certain period.
[4] For MDI-based polyurethanes, optimal post-curing temperatures can be determined through thermal analysis techniques.

Q5: Can the choice of polyol affect the tear strength of the final elastomer?

A5: Yes, the type of polyol (the soft segment) has a significant impact on the final properties of the polyurethane. Polyester polyols are generally known to produce polyurethanes with higher tear strength compared to polyether polyols.^[5] This is attributed to the stronger intermolecular interactions (hydrogen bonding) associated with the ester groups in the polyester backbone.

Troubleshooting Guide: Low Tear Strength

This guide addresses common issues encountered during experiments that may lead to lower-than-expected tear strength in **Cyanacure**-cured polyurethanes.

Symptom	Potential Cause	Recommended Solution
Low Tear Strength with Good Elongation	Incomplete Curing	Increase the post-curing time and/or temperature. Ensure the curing schedule is appropriate for the specific formulation.
Low Isocyanate (NCO) Index	Incrementally increase the NCO index in the formulation. Be cautious of making the material too brittle.	
Inappropriate Polyol	Consider substituting the current polyol with a polyester-based polyol known for enhancing tear strength.[5]	
Brittle Material with Low Tear Strength	Excessively High NCO Index	Reduce the NCO index to improve flexibility and reduce brittleness.
Over-curing	Decrease the post-curing temperature or time.	
High Crosslink Density	Re-evaluate the formulation to reduce the degree of crosslinking, possibly by adjusting the curative-to-prepolymer ratio.	
Inconsistent Tear Strength Results	Poor Mixing of Components	Ensure thorough and uniform mixing of the prepolymer, Cyanacure, and any additives. Inadequate mixing can lead to localized areas of weakness.
Presence of Air Bubbles	Degas the mixture under vacuum before casting to remove any entrapped air, which can act as stress	

	concentrators and initiation points for tearing.	
Contamination of Raw Materials	Ensure all components are free from moisture and other contaminants that can interfere with the curing reaction.	
Tear Strength Decreases After Adding Fillers	Poor Filler Dispersion	Improve the dispersion of fillers using appropriate mixing techniques (e.g., high-shear mixing) or by using a dispersing agent.
Filler Agglomeration	Reduce the filler loading or use a surface-treated filler to improve compatibility with the polyurethane matrix.	

Data Presentation

The following tables provide an example of how to structure quantitative data from experiments aimed at improving tear strength. The values presented are illustrative and based on general trends observed in polyurethane chemistry.

Table 1: Effect of Isocyanate (NCO) Index on Tear Strength of a **Cyanacure**-Cured Polyurethane

NCO Index	Tensile Strength (MPa)	Elongation at Break (%)	Tear Strength (kN/m) (ASTM D624, Die C)
95	25	600	80
100	30	550	95[3]
105	35	480	110
110	38	400	105 (slight decrease due to increased brittleness)

Table 2: Effect of Post-Curing Profile on Tear Strength of a **Cyanacure**-Cured Polyurethane (NCO Index = 105)

Post-Curing Temperature (°C)	Post-Curing Time (hours)	Tensile Strength (MPa)	Elongation at Break (%)	Tear Strength (kN/m) (ASTM D624, Die C)
100	8	32	500	100
100	16	34	490	108
110	8	35	480	110
110	16	36	470	115

Experimental Protocols

1. Protocol for Sample Preparation of **Cyanacure**-Cured Polyurethane

- Materials:
 - Polyurethane Prepolymer (e.g., TDI or MDI-based)
 - **Cyanacure** (aromatic amine curative)
 - Additives (e.g., plasticizers, fillers, as required)

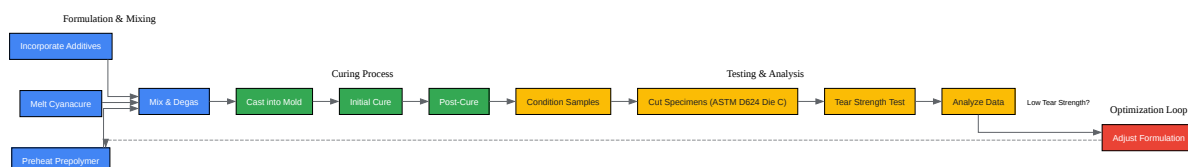
- Solvent (if applicable, for viscosity reduction)
- Procedure:
 - Preheat the prepolymer to the recommended temperature (typically 70-80°C) to reduce its viscosity.
 - If using solid **Cyanacure**, melt it at the recommended temperature (ensure it is fully molten and homogenous).
 - Accurately weigh the prepolymer and **Cyanacure** according to the desired stoichiometric ratio (NCO index).
 - If using additives, incorporate them into the prepolymer and mix thoroughly until a homogenous mixture is achieved.
 - Add the molten **Cyanacure** to the prepolymer and mix vigorously for a specified time (e.g., 60-90 seconds), ensuring a uniform blend.
 - Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
 - Pour the degassed mixture into a preheated and mold-released mold.
 - Cure the cast sheet in an oven at the specified temperature and duration.
 - After the initial cure, demold the sample and perform post-curing according to the experimental plan.

2. Protocol for Tear Strength Testing (ASTM D624, Die C)

- Apparatus:
 - Universal Testing Machine (UTM) with a suitable load cell.
 - Die C specimen cutter.
 - Thickness gauge.
- Procedure:

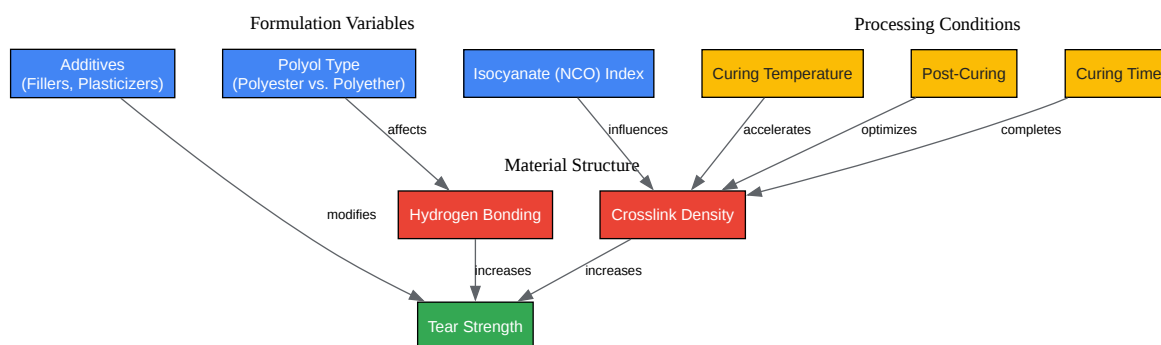
- Allow the post-cured polyurethane sheets to condition at standard laboratory conditions ($23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity) for at least 24 hours.
- Cut at least three test specimens from the sheet using the Die C cutter.
- Measure the thickness of each specimen at the point of tearing.
- Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.
- Set the crosshead speed to 500 ± 50 mm/min.
- Start the test and record the force as a function of displacement until the specimen ruptures completely.
- The tear strength is calculated by dividing the maximum force recorded by the thickness of the specimen. The result is typically expressed in kilonewtons per meter (kN/m) or pounds per linear inch (pli).^{[4][5]}

Visualizations



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Caption: Experimental workflow for optimizing the tear strength of **Cyanacure**-cured polyurethane.



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Caption: Key factors influencing the tear strength of **Cyanacure**-cured polyurethane.

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